molecular formula C8H13N3O4S B14560357 Guanidine, (3-methylphenyl)-, sulfate CAS No. 61747-02-2

Guanidine, (3-methylphenyl)-, sulfate

Cat. No.: B14560357
CAS No.: 61747-02-2
M. Wt: 247.27 g/mol
InChI Key: FEROOFQUPKKJAT-UHFFFAOYSA-N
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Description

Guanidine, (3-methylphenyl)-, sulfate is a chemical compound with the molecular formula C8H13N3O4S. It is also known as 2-(3-methylphenyl)guanidine sulfate. This compound is a derivative of guanidine, which is a strong organic base commonly found in various biological systems. Guanidine derivatives are known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, (3-methylphenyl)-, sulfate typically involves the reaction of 3-methylphenylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid, which helps in the formation of the sulfate salt. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the product. The final product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Guanidine, (3-methylphenyl)-, sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and temperatures ranging from 0-25°C.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reaction conditions include solvents like ethanol or methanol and temperatures ranging from 25-60°C.

Major Products Formed

Scientific Research Applications

Guanidine, (3-methylphenyl)-, sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and protein denaturation.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and antibacterial properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of guanidine, (3-methylphenyl)-, sulfate involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved include disruption of protein folding and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Guanidine hydrochloride: Another guanidine derivative with similar basic properties but different applications.

    Phenylguanidine: A compound with a phenyl group attached to the guanidine moiety, used in different chemical reactions.

    Methylguanidine: A simpler derivative with a single methyl group, used in biochemical studies.

Uniqueness

Guanidine, (3-methylphenyl)-, sulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfate salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

61747-02-2

Molecular Formula

C8H13N3O4S

Molecular Weight

247.27 g/mol

IUPAC Name

2-(3-methylphenyl)guanidine;sulfuric acid

InChI

InChI=1S/C8H11N3.H2O4S/c1-6-3-2-4-7(5-6)11-8(9)10;1-5(2,3)4/h2-5H,1H3,(H4,9,10,11);(H2,1,2,3,4)

InChI Key

FEROOFQUPKKJAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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